An In-depth Technical Guide to the Identification of the OXA-1 Gene in Clinical Isolates
An In-depth Technical Guide to the Identification of the OXA-1 Gene in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for identifying the OXA-1 β-lactamase gene, a significant contributor to antibiotic resistance in clinical isolates. The following sections detail the prevalence of the blaOXA-1 gene, associated antibiotic resistance patterns, and step-by-step experimental protocols for its detection.
Prevalence and Clinical Significance of OXA-1
The blaOXA-1 gene encodes for a class D β-lactamase, an enzyme that confers resistance to a range of β-lactam antibiotics. This gene is frequently found on mobile genetic elements such as plasmids and integrons, facilitating its spread among various Gram-negative bacteria. Notably, blaOXA-1 is often found in association with other resistance determinants, particularly the extended-spectrum β-lactamase (ESBL) gene blaCTX-M-15, complicating therapeutic strategies.[1][2]
Quantitative Data Summary
The prevalence of the blaOXA-1 gene varies among different bacterial species and geographical locations. The following tables summarize key quantitative data from various studies.
Table 1: Prevalence of blaOXA-1 in Klebsiella pneumoniae Clinical Isolates
| Study Population | Total Isolates | Piperacillin/Tazobactam Resistant Isolates | blaOXA-1 Positive Isolates | Prevalence in Piperacillin/Tazobactam Resistant Isolates | Reference |
| Septicemia patients | 151 | 59 | 12 | 20.3% | [1][3][4] |
| Urinary tract infections | 53 | Not specified | 38 | 71.7% | |
| Carbapenem-resistant isolates from various clinical samples | 17 | 17 | 13 | 76.5% |
Table 2: Antibiotic Resistance Profiles of blaOXA-1-Positive Klebsiella pneumoniae
| Antibiotic | Resistance Rate (%) | Reference |
| Piperacillin/Tazobactam | 100% | |
| Levofloxacin | 91.6% | |
| Amikacin | 75% | |
| Cefoxitin | 50% | |
| Ertapenem | 25% | |
| Imipenem | 16.6% | |
| Meropenem | 16.6% | |
| Tigecycline | 0% |
Table 3: Co-carriage of blaOXA-1 with other resistance genes in ESBL-producing Escherichia coli
| Gene Combination | Number of Isolates | Percentage of Total Isolates (n=293) | Reference |
| blaOXA-1 | 149 | 50.9% | |
| blaTEM-1 | 129 | 44.0% | |
| blaOXA-1 + blaCTX-M-15 | Not specified (strong association) |
Experimental Protocols for OXA-1 Detection
The identification of the blaOXA-1 gene in clinical isolates can be achieved through both phenotypic and genotypic methods. While phenotypic assays can suggest the presence of a β-lactamase, molecular methods are required for the specific identification of the blaOXA-1 gene.
Phenotypic Detection of β-Lactamase Activity
Phenotypic tests are crucial for initial screening of β-lactamase production. These methods are generally based on the principle of antibiotic synergy or inhibition.
Experimental Protocol: Combined Disk Test (CDT)
This method is used for the detection of ESBLs and can provide an initial indication of β-lactamase activity.
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Prepare a bacterial suspension: Emulsify a few colonies of the test isolate in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
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Inoculate Mueller-Hinton agar: Swab the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.
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Place antibiotic disks: Place a disk of a third-generation cephalosporin (e.g., ceftazidime, 30 µg) and a combination disk of the same cephalosporin with a β-lactamase inhibitor (e.g., ceftazidime/clavulanic acid, 30/10 µg) on the agar surface. Ensure the disks are at least 20-30 mm apart.
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Incubate: Incubate the plate at 35-37°C for 18-24 hours.
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Interpret results: An increase of ≥ 5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production.
Genotypic Detection of the blaOXA-1 Gene
Molecular methods, particularly the Polymerase Chain Reaction (PCR), are the gold standard for the specific identification of the blaOXA-1 gene.
Experimental Protocol: Conventional PCR for blaOXA-1
This protocol outlines the steps for the amplification of the blaOXA-1 gene from a bacterial DNA template.
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DNA Extraction:
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Culture the clinical isolate overnight on a suitable agar medium.
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Suspend a loopful of bacterial colonies in 300 µL of molecular biology-grade water.
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Boil the suspension for 10 minutes.
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Centrifuge at high speed (e.g., 12,000 rpm) for 1 minute.
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Use 2 µL of the supernatant as the DNA template for the PCR reaction.
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PCR Amplification:
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Primer Sequences:
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blaOXA-1 Forward: 5′- TTT TCT GTT GTT TGG GTT TT -3′
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blaOXA-1 Reverse: 5′- TTT CTT GGC TTT TAT GCT TG -3′
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PCR Reaction Mixture (25 µL):
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20 mM Tris-HCl (pH 8.4)
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50 mM KCl
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1.5 mM MgCl₂
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0.2 mM each dNTP
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10 pmol of each primer
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1.25 U of Taq DNA Polymerase
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2 µL of DNA template
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PCR Cycling Conditions:
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Initial Denaturation: 95°C for 15 minutes
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35 Cycles:
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Denaturation: 95°C for 15 seconds
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Annealing: 55°C for 30 seconds
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Extension: 72°C for 30 seconds
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Final Extension: 72°C for 5 minutes
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Agarose Gel Electrophoresis:
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Prepare a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).
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Load the PCR products into the wells of the gel.
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Run the electrophoresis at an appropriate voltage until the dye front has migrated sufficiently.
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Visualize the DNA bands under UV light. The expected product size for blaOXA-1 is approximately 427 bp or 813 bp depending on the specific primers used in different studies. A 100-bp DNA ladder should be used as a size marker.
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Experimental Protocol: Real-Time PCR for OXA Gene Families
Real-time PCR offers a more rapid and quantitative approach for the detection of OXA genes.
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DNA Extraction: Follow the same procedure as for conventional PCR.
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Real-Time PCR Reaction:
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Master Mix: Utilize a custom 2x qPCR master mix.
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Oligo Mix: Use a 10x oligo mix containing primers and probes specific for the targeted OXA gene families.
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Reaction Setup (25 µL):
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12.5 µL of 2x qPCR master mix
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2.5 µL of 10x oligo mix
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9 µL of molecular grade water
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1 µL of nucleic acid template
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Thermal Cycling: Perform on a real-time PCR system with appropriate cycling conditions as recommended by the master mix and oligo manufacturer.
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Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the identification of the blaOXA-1 gene.
Caption: Workflow for OXA-1 identification.
Caption: Conventional PCR workflow.
This technical guide provides a foundational understanding and practical protocols for the identification of the blaOXA-1 gene in clinical settings. Accurate and timely detection of this resistance determinant is crucial for effective patient management and infection control.
References
- 1. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
